Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate - 32704-60-2

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Catalog Number: EVT-1725226
CAS Number: 32704-60-2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic strategies have been employed for the preparation of Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate derivatives. One common approach involves the condensation of appropriately substituted pyrimidine derivatives with alpha-halo ketones or aldehydes, followed by cyclization. For instance, Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a derivative with high affinity for bovine and human CBR, was synthesized using this approach. []

Molecular Structure Analysis

While specific structural data on Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate itself is limited in the provided abstracts, detailed structural information is available for some of its derivatives. For example, the crystal structure of Ethyl 8-fluoro-5-isopropoxy-4-methyl-beta-carboline-3-carboxylate, a related compound, reveals key structural features responsible for its benzodiazepine receptor antagonist activity. [] The structure was elucidated using X-ray crystallography, revealing the spatial arrangement of atoms and important intermolecular interactions. This information helps in understanding the structure-activity relationship of these compounds.

Mechanism of Action (as CBR Ligands):

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate derivatives primarily exert their pharmacological effects through interactions with the central benzodiazepine receptor (CBR). The CBR is an allosteric site located on the GABAA receptor, a ligand-gated ion channel responsible for mediating the inhibitory effects of the neurotransmitter GABA in the central nervous system. Depending on the specific substituents and their spatial orientation, these derivatives can act as agonists, antagonists, or inverse agonists at the CBR. Agonists enhance the effects of GABA, leading to anxiolytic or sedative effects, while antagonists block the effects of both agonists and inverse agonists. Inverse agonists, on the other hand, exert opposite effects to agonists, potentially leading to anxiogenic or proconvulsant effects. For example, Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate displayed a partial agonist profile in vitro, suggesting a potential for anxiolytic effects with reduced side effects. []

Applications (Pharmacological):

  • Anxiolytic Agents: Derivatives with partial agonist activity at the CBR, like Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, hold promise as anxiolytics with potentially improved safety profiles compared to traditional benzodiazepines. []
  • Treatment of Alcoholism: Some Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate derivatives have shown efficacy in animal models of alcoholism, suggesting potential as therapeutic agents for alcohol dependence. [] For example, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine, a brain-penetrant CRF1 antagonist, displayed promising results in preclinical models by blocking excessive alcohol self-administration and stress-induced alcohol seeking. This suggests a potential target for future drug development in this area.
Future Directions
  • Investigate Subtype Selectivity: Developing derivatives that selectively target specific subtypes of GABAA receptors could lead to drugs with improved efficacy and reduced side effects. For example, targeting subtypes containing the α2 subunit, which plays a role in reward processing and addiction, might lead to novel therapies for substance use disorders. []

Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

    Compound Description: This compound is a potent and selective central benzodiazepine receptor (CBR) ligand. It exhibits partial agonist activity in vitro and shows anxiolytic effects in animal models without typical benzodiazepine side effects .

Ethyl 2-(4-methoxyphenyl)-5-(methylamino)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (DZ123)

    Compound Description: DZ123 is a potent and selective antagonist of the A3 adenosine receptor, exhibiting a Ki value of 0.47 nM . It demonstrates a pro-proliferative effect in A3 adenosine receptor-positive cell lines.

    Relevance: While this compound belongs to the [, , ]triazolo[1,5-c]pyrimidine class, its structural similarity to ethyl imidazo[1,5-a]pyrimidine-8-carboxylate lies in the shared pyrimidine ring and the presence of an ethyl carboxylate group at a similar position on the heterocyclic core.

Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

    Compound Description: This compound's crystal structure reveals a planar pyrazolopyrimidine moiety and strong non-classical hydrogen bonding within the crystal lattice .

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate

    Compound Description: This compound is a product of the condensation reaction between 3-amino-4-cyanopyrazole and ethyl 3-ethoxymethylene-2,4-dioxopentanoate, its structure was confirmed through 13C NMR spectroscopy and independent synthesis .

Properties

CAS Number

32704-60-2

Product Name

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

IUPAC Name

ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3

InChI Key

AAACGYHXZZHSMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N=CC=CN2C=N1

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.